4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
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Overview
Description
4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a chemical compound with the molecular formula C16H15NO4 This compound is characterized by the presence of a benzofuran ring system, which is fused with a methoxybenzoyloxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the reaction of 4-methoxybenzoic acid with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final benzofuran derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzofuran derivatives.
Scientific Research Applications
4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical processes. The benzofuran ring system may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
- 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
Uniqueness
4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-7-5-11(6-8-12)16(18)21-17-14-3-2-4-15-13(14)9-10-20-15/h5-10H,2-4H2,1H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKBGLBLIDKWML-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C\2/CCCC3=C2C=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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